![molecular formula C17H18N2O5 B5660534 4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)
4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related pyrido[3,2-b][1,4]oxazin derivatives often involves palladium-catalyzed reactions, which provide a method for constructing the core heterocyclic structure efficiently. For example, the synthesis of 4H-pyrido[3,2-b][1,4]oxazine derivatives has been described through palladium-catalyzed coupling reactions, yielding various substituted derivatives (Lepifre et al., 2000). This process highlights the versatility and adaptability of palladium-catalyzed methods in generating complex structures.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, has been elucidated using single crystal X-ray diffraction, which confirms the presence of intricate molecular interactions leading to supramolecular structures. This method reveals the spatial arrangement of atoms within the compound and the type of interactions, such as CH⋯N, CH⋯O, and C⋯C aromatic stacking, that contribute to the stability and properties of the compound (Golla et al., 2020).
Chemical Reactions and Properties
The compound's reactivity has been studied through various chemical reactions, including the regioselective anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives. This process results in α-monofluorinated products, demonstrating the compound's capacity for selective functionalization, which is crucial for further chemical modifications and applications (Iwayasu et al., 2002).
Physical Properties Analysis
The physical properties of closely related compounds, including their photophysical and electrochemical properties, have been extensively studied. For instance, certain derivatives exhibit significant photophysical properties, as evidenced by their strong absorption bands and fluorescence emissions. These findings are crucial for applications in materials science, especially in the development of optical and electronic devices (Golla et al., 2020).
Chemical Properties Analysis
The chemical properties, such as the reactivity towards various reagents and the stability under different conditions, have been explored through synthetic pathways and reactions. For example, the synthesis of pyrido[3,2-b][1,4]oxazine systems from tetrafluoropyridine derivatives through annelation reactions demonstrates the compound's versatility and reactivity, which are essential for its potential application in creating pharmacologically active molecules or materials with unique properties (Sandford et al., 2014).
properties
IUPAC Name |
4-[2-(2,6-dimethoxyphenoxy)ethyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-12-5-3-6-13(22-2)16(12)23-10-9-19-15(20)11-24-14-7-4-8-18-17(14)19/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXRDTZEYOJQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2C(=O)COC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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